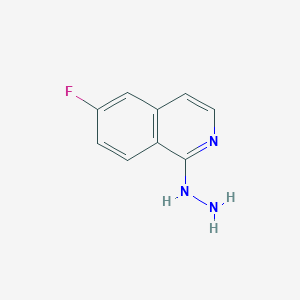![molecular formula C9H11N B13684199 Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine](/img/structure/B13684199.png)
Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[420]octa-1,3,5-trien-3-ylmethanamine is an organic compound with a unique bicyclic structure It is derived from benzocyclobutene and features a triene system, making it an interesting subject for various chemical studies
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine can be synthesized through multiple methods. One common approach involves the reaction of benzocyclobutene with (2-bromo-vinyl)-benzene. This synthesis typically proceeds through a three-stage process, involving the formation of intermediates and subsequent reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. These methods may include the use of Grignard reagents and other organometallic compounds to facilitate the formation of the desired bicyclic structure .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triene system into more saturated compounds.
Substitution: The amine group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated hydrocarbons. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Wirkmechanismus
The mechanism by which bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine exerts its effects involves interactions with various molecular targets. The compound’s triene system allows it to participate in cycloaddition reactions, forming new cyclic structures. Additionally, the amine group can interact with enzymes and other biological molecules, influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzocyclobutene: A precursor to bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine, known for its use in organic synthesis.
Bicyclo[4.2.0]octa-1,3,5-triene: A related compound with a similar bicyclic structure but lacking the amine group.
Uniqueness
This compound is unique due to its combination of a triene system and an amine group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C9H11N |
|---|---|
Molekulargewicht |
133.19 g/mol |
IUPAC-Name |
3-bicyclo[4.2.0]octa-1(6),2,4-trienylmethanamine |
InChI |
InChI=1S/C9H11N/c10-6-7-1-2-8-3-4-9(8)5-7/h1-2,5H,3-4,6,10H2 |
InChI-Schlüssel |
ZEISTNJTKWGIBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C1C=CC(=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13684117.png)
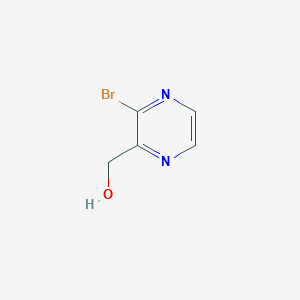

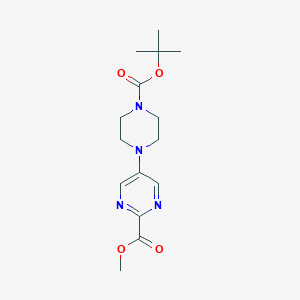
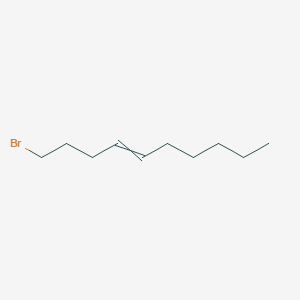

![2-Ethyl-8-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13684167.png)
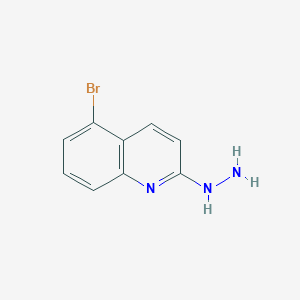
![2-Amino-5-[5-(trifluoromethyl)-2-pyridyl]-1,3,4-thiadiazole](/img/structure/B13684175.png)
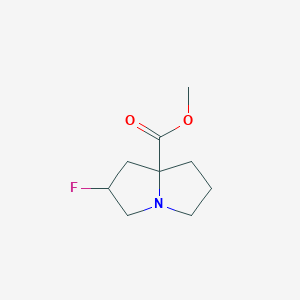
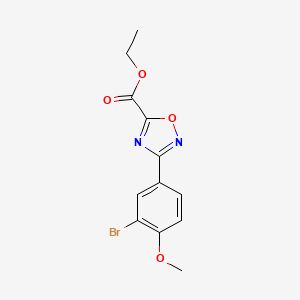
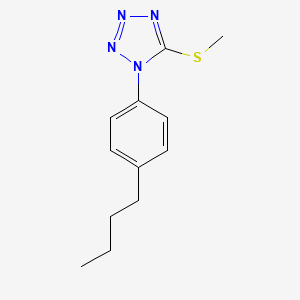
![6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13684196.png)
